molecular formula C21H26N6O4S B606603 Ceralasertib formate CAS No. 1352280-98-8

Ceralasertib formate

Cat. No. B606603
M. Wt: 458.537
InChI Key: JOKLXYXIZOXQHY-FQAMYIAXSA-N
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Description

Ceralasertib, also known as AZD6738, is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis.

Scientific Research Applications

1. Role in Cancer Treatment

  • Combination with Chemotherapy : Ceralasertib has been studied in combination with chemotherapy agents like paclitaxel and carboplatin in various cancers, including melanoma and solid tumors. These studies have shown promising antitumor activity and tolerability in patients with advanced malignancies (Kim et al., 2021); (Yap et al., 2021).
  • Monotherapy and Combination with Other Agents : Ceralasertib has been explored as monotherapy and in combination with other agents like olaparib and durvalumab. These combinations have been tested in various cancers, including gastric and biliary tract cancer, demonstrating some degree of antitumor activity (Kwon et al., 2022); (Nam et al., 2021).

2. Role in Enhancing DNA Damage Response

  • ATR Inhibition : As an ATR inhibitor, ceralasertib plays a critical role in disrupting the DNA damage repair pathways in cancer cells, leading to increased sensitivity to DNA-damaging agents and the induction of tumor cell apoptosis (Definitions, 2020).

3. Investigational Studies in Specific Cancers

  • Studies in Melanoma and Ovarian Cancer : Clinical trials have investigated the use of ceralasertib in metastatic melanoma and ovarian cancer, particularly in cases resistant to standard treatments like anti-PD-1 therapy. These studies have shown some effectiveness in tumor control and progression (Kwon et al., 2021).

4. Exploration in Combination Therapies

  • ATR and PARP Inhibitor Combinations : Ceralasertib's combination with PARP inhibitors like olaparib has shown potential in enhancing antitumor effects in various cancer types. This approach aims to exploit DNA repair vulnerabilities in cancer cells (Mahdi et al., 2021).

5. Preclinical and Clinical Research Applications

  • Preclinical Models : Preclinical models have been utilized to understand the pharmacokinetics and pharmacodynamics of ceralasertib in combination with other agents, providing insights into potential clinical applications (Hall et al., 2020); (Gill et al., 2021).

properties

CAS RN

1352280-98-8

Product Name

Ceralasertib formate

Molecular Formula

C21H26N6O4S

Molecular Weight

458.537

IUPAC Name

4-[4-[1-[[S(R)]-S-Methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine, formic acid

InChI

InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1

InChI Key

JOKLXYXIZOXQHY-FQAMYIAXSA-N

SMILES

C[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ceralasertib formate;  Ceralasertib;  AZD-6738;  AZD6738;  AZD 6738; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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